molecular formula C12H12O2 B14433254 But-3-yn-1-yl 4-methylbenzoate CAS No. 77875-81-1

But-3-yn-1-yl 4-methylbenzoate

Cat. No.: B14433254
CAS No.: 77875-81-1
M. Wt: 188.22 g/mol
InChI Key: GBAGPFNRSDBEHS-UHFFFAOYSA-N
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Description

But-3-yn-1-yl 4-methylbenzoate is an organic compound that belongs to the ester family It is characterized by the presence of a but-3-yn-1-yl group attached to a 4-methylbenzoate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of But-3-yn-1-yl 4-methylbenzoate typically involves the esterification of 4-methylbenzoic acid with but-3-yn-1-ol. The reaction is usually catalyzed by an acid, such as sulfuric acid, and carried out under reflux conditions. The general reaction scheme is as follows:

4-Methylbenzoic acid+But-3-yn-1-olH2SO4But-3-yn-1-yl 4-methylbenzoate+H2O\text{4-Methylbenzoic acid} + \text{But-3-yn-1-ol} \xrightarrow{\text{H}_2\text{SO}_4} \text{this compound} + \text{H}_2\text{O} 4-Methylbenzoic acid+But-3-yn-1-olH2​SO4​​But-3-yn-1-yl 4-methylbenzoate+H2​O

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of solid acid catalysts, such as ion-exchange resins, can also be employed to facilitate the esterification reaction.

Chemical Reactions Analysis

Types of Reactions

But-3-yn-1-yl 4-methylbenzoate can undergo various chemical reactions, including:

    Oxidation: The alkyne group can be oxidized to form diketones or carboxylic acids.

    Reduction: The alkyne group can be reduced to alkenes or alkanes using hydrogenation.

    Substitution: The ester group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄) or ozone (O₃) can be used as oxidizing agents.

    Reduction: Hydrogen gas (H₂) in the presence of a palladium catalyst (Pd/C) is commonly used for hydrogenation.

    Substitution: Nucleophiles such as hydroxide ions (OH⁻) can attack the ester group, leading to hydrolysis.

Major Products Formed

    Oxidation: Formation of diketones or carboxylic acids.

    Reduction: Formation of alkenes or alkanes.

    Substitution: Formation of alcohols and carboxylates.

Scientific Research Applications

But-3-yn-1-yl 4-methylbenzoate has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a lead compound in drug discovery.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of But-3-yn-1-yl 4-methylbenzoate involves its interaction with specific molecular targets. The ester group can undergo hydrolysis to release the active but-3-yn-1-ol, which can then interact with enzymes or receptors. The alkyne group can also participate in click chemistry reactions, forming stable triazole linkages with azides.

Comparison with Similar Compounds

Similar Compounds

    But-3-yn-1-yl benzoate: Similar structure but lacks the methyl group on the benzene ring.

    But-3-yn-1-yl 4-chlorobenzoate: Similar structure but has a chlorine substituent instead of a methyl group.

    But-3-yn-1-yl 4-nitrobenzoate: Similar structure but has a nitro group instead of a methyl group.

Uniqueness

But-3-yn-1-yl 4-methylbenzoate is unique due to the presence of the methyl group on the benzene ring, which can influence its reactivity and interactions with other molecules. This structural feature can also affect its physical properties, such as solubility and melting point.

Properties

CAS No.

77875-81-1

Molecular Formula

C12H12O2

Molecular Weight

188.22 g/mol

IUPAC Name

but-3-ynyl 4-methylbenzoate

InChI

InChI=1S/C12H12O2/c1-3-4-9-14-12(13)11-7-5-10(2)6-8-11/h1,5-8H,4,9H2,2H3

InChI Key

GBAGPFNRSDBEHS-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C(=O)OCCC#C

Origin of Product

United States

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